molecular formula C21H18FNO4 B11374700 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11374700
M. Wt: 367.4 g/mol
InChI Key: OXUOLQPRQYUVOK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-fluorophenyl group: This step may involve a nucleophilic substitution reaction.

    Addition of the 2-hydroxyethyl group: This can be done through an alkylation reaction.

    Methylation at positions 6 and 8: This step may involve selective methylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and hydroxyethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.

Biological Activity

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H18FNO3
  • Molecular Weight : 315.34 g/mol

The structure features a chromeno-pyrrole framework, which is known to exhibit a range of biological activities.

Antioxidant Activity

Research indicates that compounds with a chromeno-pyrrole structure can exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit oxidative stress in cellular systems. In vitro studies have shown that derivatives of chromeno[2,3-c]pyrroles can reduce oxidative damage in various cell lines, suggesting potential applications in neuroprotection and anti-aging therapies .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators. Additionally, some derivatives have been identified as potent inhibitors of key oncogenic pathways, making them candidates for further development as targeted cancer therapies .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaques and improved cognitive function compared to controls. This suggests a potential role in neurodegenerative disease management.

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer cells (MCF-7), the compound exhibited a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to untreated controls. The results highlight its potential as a therapeutic agent against hormone-responsive cancers.

Summary of Research Findings

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis and inhibition of oncogenic pathways

Properties

Molecular Formula

C21H18FNO4

Molecular Weight

367.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(2-hydroxyethyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H18FNO4/c1-11-9-12(2)16-15(10-11)27-20-17(19(16)25)18(23(7-8-24)21(20)26)13-5-3-4-6-14(13)22/h3-6,9-10,18,24H,7-8H2,1-2H3

InChI Key

OXUOLQPRQYUVOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCO)C4=CC=CC=C4F)C

Origin of Product

United States

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